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Compound of Interest

Compound Name: 3-(2-Carboxyethyl)benzoic acid

Cat. No.: B2911907 Get Quote

An In-depth Technical Guide to the Structure Elucidation of 3-(2-Carboxyethyl)benzoic Acid

Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive

structure elucidation of 3-(2-Carboxyethyl)benzoic acid (CAS: 161265-32-3). Designed for

researchers, analytical scientists, and professionals in drug development, this document moves

beyond simple data reporting to explain the causal logic behind the selection of analytical

techniques and the interpretation of their results. By integrating data from mass spectrometry,

infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-performance liquid

chromatography, we present a self-validating workflow that ensures the unambiguous

confirmation of the compound's identity, purity, and molecular structure.

Introduction and Preliminary Assessment
3-(2-Carboxyethyl)benzoic acid is a dicarboxylic acid derivative used as an intermediate in

the synthesis of various organic molecules, including pharmacologically active compounds.[1]

Given its role in complex synthetic pathways, the absolute confirmation of its structure is a

critical prerequisite for ensuring the quality, safety, and efficacy of downstream products. This

guide outlines the logical workflow for its structural verification.

The hypothesized structure and its fundamental properties are presented below.
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Figure 1: Hypothesized Structure of 3-(2-Carboxyethyl)benzoic acid

Table 1: Physicochemical Properties of 3-(2-Carboxyethyl)benzoic acid

Property Value Source

CAS Number 161265-32-3 [1][2]

Molecular Formula C₁₀H₁₀O₄ [1][3]

Molecular Weight 194.18 g/mol [3]

Appearance White to off-white solid [4]

Melting Point ~177 °C [1][4]

| IUPAC Name | 3-(2-carboxyethyl)benzoic acid |[3] |

Index of Hydrogen Deficiency (IHD)
A foundational step in structure elucidation is calculating the Index of Hydrogen Deficiency

(IHD), which indicates the total number of rings and/or multiple bonds in a molecule.

For C₁₀H₁₀O₄:

Reference Saturated Alkane Formula: CₙH₂ₙ₊₂ = C₁₀H₂₂

IHD = ½ [(2C + 2) - H] = ½ [(2 * 10 + 2) - 10] = ½[5] = 6
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An IHD of 6 is consistent with the proposed structure, which contains one benzene ring (4

degrees of unsaturation) and two carbonyl groups (1 degree of unsaturation each), totaling 6.

Mass Spectrometry: Elemental Composition and
Fragmentation
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is prioritized over

nominal mass MS as it provides the exact mass of the molecule, allowing for the unequivocal

confirmation of its elemental composition. For a dicarboxylic acid, Electrospray Ionization (ESI)

in negative ion mode is the technique of choice due to the ease with which carboxylic acids are

deprotonated to form stable [M-H]⁻ anions.

Experimental Protocol: LC-HRMS (ESI⁻)
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade

methanol. Dilute to a final concentration of ~10 µg/mL using a 50:50 acetonitrile:water mobile

phase.

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled

with a liquid chromatography system.

Chromatographic Conditions:

Column: Standard C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm).

Mobile Phase: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

MS Conditions (Negative Ion Mode):

Ion Source: Heated Electrospray Ionization (HESI).

Scan Range: m/z 50-500.

Resolution: >70,000.
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Collision Energy (for MS/MS): Stepped collision energy (e.g., 15, 30, 45 eV) to induce

fragmentation.

Expected Data and Interpretation
The primary goal is to match the experimentally observed exact mass with the theoretically

calculated mass for C₁₀H₁₀O₄.

Table 2: Predicted HRMS Data for C₁₀H₁₀O₄

Ion Species Calculated Exact Mass Expected Observation

[M] 194.05791 -

[M-H]⁻ 193.05062
Primary ion observed in full

scan MS

| [M+Cl]⁻ | 229.02730 | Potential adduct if chlorinated solvents are present |

The fragmentation pattern in MS/MS provides direct structural evidence. The ethyl linkage and

the two carboxyl groups are expected points of cleavage.

[M-H]⁻
m/z = 193.05

m/z = 175.04
(-H₂O)

m/z = 149.06
(-CO₂)

m/z = 129.05
(-CH₂COOH)

-H₂O

Click to download full resolution via product page

Caption: Expected MS/MS fragmentation pathway for 3-(2-Carboxyethyl)benzoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b2911907?utm_src=pdf-body-img
https://www.benchchem.com/product/b2911907?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2911907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for

confirming the presence of key functional groups. For carboxylic acids, the spectral signature is

unmistakable due to the exceptionally broad O-H stretching vibration that results from strong

hydrogen-bonded dimers.[5][6] This broad feature, combined with the sharp C=O stretch,

provides a definitive fingerprint.

Experimental Protocol: Attenuated Total Reflectance
(ATR)

Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the

ATR crystal.

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact.

Scan Parameters: Collect the spectrum over a range of 4000-600 cm⁻¹. Perform 16-32

scans to achieve a good signal-to-noise ratio.

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to

sample analysis.

Expected Data and Interpretation
The spectrum is analyzed for characteristic absorption bands that correspond to specific

molecular vibrations.

Table 3: Characteristic IR Absorption Bands for 3-(2-Carboxyethyl)benzoic acid
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode
Structural
Assignment

3300-2500 Broad, Strong O-H stretch
Carboxylic Acid (H-
bonded dimer)[6]
[7]

~3050 Medium, Sharp C-H stretch Aromatic C-H

~2950 Medium, Sharp C-H stretch
Aliphatic C-H (ethyl

chain)

~1700 Strong, Sharp C=O stretch
Carboxylic Acid C=O

(conjugated)[7][8]

~1600, ~1475 Medium C=C stretch Aromatic Ring

~1300 Strong C-O stretch Carboxylic Acid C-O

| ~920 | Broad, Medium | O-H bend | Carboxylic Acid (out-of-plane)[6] |

Caption: Correlation of functional groups to their expected IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unambiguous Connectivity
Trustworthiness: NMR spectroscopy is the cornerstone of structure elucidation, providing

definitive information about the chemical environment, connectivity, and spatial arrangement of

atoms.[9] A combination of ¹H and ¹³C NMR spectra allows for the complete assignment of the

carbon-hydrogen framework. For this molecule, a solvent like DMSO-d₆ is ideal as it readily

dissolves the compound and shifts the highly acidic carboxyl protons to a downfield region

where they are easily observed.[10]

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl

sulfoxide (DMSO-d₆).

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:

Acquire a standard proton spectrum.

D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-

acquire the spectrum. The signals corresponding to the exchangeable acidic protons will

disappear.[11]

¹³C NMR Acquisition: Acquire a standard proton-decoupled carbon spectrum (e.g., using the

zgpg30 pulse program).

Expected Data and Interpretation
Table 4: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Label
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Hₐ ~12.5 Broad Singlet 2H
Carboxylic
Acid Protons (-
COOH)

H₁ ~7.9 Singlet (s) 1H
Aromatic Proton

(Position 2)

H₂ ~7.8 Doublet (d) 1H
Aromatic Proton

(Position 4)

H₃ ~7.4 Triplet (t) 1H
Aromatic Proton

(Position 5)

H₄ ~7.9 Doublet (d) 1H
Aromatic Proton

(Position 6)

H₅ ~2.9 Triplet (t) 2H

Methylene

Protons (-CH₂-

Ar)

| H₆ | ~2.6 | Triplet (t) | 2H | Methylene Protons (-CH₂-COOH) |
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Note: The aromatic region splitting is a prediction for a simple first-order system; the actual

spectrum may show more complex coupling.

Table 5: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Type Assignment

~174 Quaternary (C)
Aliphatic Carboxyl Carbon
(-COOH)

~167 Quaternary (C)
Aromatic Carboxyl Carbon (-

COOH)[12]

~142 Quaternary (C) Aromatic C3 (substituted)

~132 Quaternary (C) Aromatic C1 (substituted)

~131 Tertiary (CH) Aromatic C5

~129 Tertiary (CH) Aromatic C6

~128 Tertiary (CH) Aromatic C4

~127 Tertiary (CH) Aromatic C2

~35 Secondary (CH₂) Methylene Carbon (-CH₂-Ar)

| ~30 | Secondary (CH₂) | Methylene Carbon (-CH₂-COOH) |

H₅

~2.9 ppm
H₆

~2.6 ppm
 COSY Cβ

~30 ppm

HMBC

Cα
~35 ppm

HMBC

Click to download full resolution via product page
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Caption: Key 2D NMR correlations confirming the ethyl chain connectivity.

Chromatographic Purity Assessment
Authoritative Grounding: While spectroscopy confirms structure, it does not guarantee purity.

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the

purity of pharmaceutical intermediates.[13] For acidic compounds like this, a reversed-phase

method with an acidified mobile phase is crucial to ensure sharp, symmetrical peaks by

suppressing the ionization of the carboxyl groups.[14]

Experimental Protocol: Reversed-Phase HPLC
Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in a 50:50 mixture of

acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[13]

Instrumentation: Standard HPLC system with a UV detector.

Chromatographic Conditions:

Column: C18, 250 x 4.6 mm, 5 µm (e.g., InertSustain C18).[15]

Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH adjusted to 2.5 with

phosphoric acid) (40:60 v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: 40 °C.

Detection: UV at 230 nm.[15]

Injection Volume: 20 µL.

Data Analysis: Integrate the chromatogram to determine the area percent of the main peak

relative to any impurity peaks. A purity level of >98% is typically required for drug

development applications.

Integrated Analysis and Final Confirmation
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The process of structure elucidation relies on the convergence of evidence from orthogonal

analytical techniques. Each experiment provides a piece of the puzzle, and only when they

form a single, coherent picture can the structure be considered confirmed.

Initial Assessment

Spectroscopic Analysis

Purity Verification

Conclusion

IHD Calculation
(C₁₀H₁₀O₄ → IHD=6)

HRMS
Confirms C₁₀H₁₀O₄

IR Spectroscopy
Identifies -COOH & Aromatic Ring

¹H & ¹³C NMR
Confirms Atom Connectivity

HPLC-UV
Confirms Purity >98%

Structure Elucidated
& Verified

Click to download full resolution via product page

Caption: Integrated workflow for the structure elucidation of 3-(2-Carboxyethyl)benzoic acid.
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Conclusion: The calculated IHD of 6 aligns with the proposed aromatic dicarboxylic acid

structure. HRMS data confirms the elemental formula is C₁₀H₁₀O₄. IR spectroscopy validates

the presence of both carboxylic acid and aromatic functional groups. Finally, ¹H and ¹³C NMR

data provide the definitive, atom-by-atom map of the molecular backbone, confirming the 1,3-

(meta) substitution pattern on the benzene ring and the structure of the carboxyethyl side

chain. HPLC analysis confirms the sample is of high purity. Collectively, these self-validating

results provide unambiguous proof of the structure as 3-(2-Carboxyethyl)benzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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